4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide
Description
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide (CAS: Not explicitly listed; structurally derived from 4-(Trifluoromethyl)pyridine-2-carboxylic acid, CAS 588702-62-9 ) is a pyridine-based hydrazide derivative. Its structure features a trifluoromethyl (-CF₃) group at the 4-position and a hydrazide (-CONHNH₂) moiety at the 2-carboxylic acid position. This compound combines the electron-withdrawing properties of the -CF₃ group with the reactivity of the hydrazide functional group, making it valuable in medicinal chemistry for applications such as antimicrobial or antitubercular agent development .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(14)13-11/h1-3H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMJPVUMXUMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide typically involves the reaction of 4-Trifluoromethyl-pyridine-2-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide is characterized by the following:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 205.14 g/mol
- Appearance : Pale yellow solid
The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it valuable for various applications in drug development and agrochemicals.
Medicinal Chemistry
This compound serves as a scaffold for developing new pharmaceuticals. The presence of the trifluoromethyl group often leads to increased metabolic stability and altered pharmacokinetics, which can enhance therapeutic profiles compared to non-fluorinated analogs .
Notable Studies :
- Interaction studies have shown that the compound exhibits unique binding affinities to various biological targets, which can be crucial for drug design.
- It has been implicated in the synthesis of FDA-approved drugs containing trifluoromethyl groups, illustrating its relevance in modern pharmacology .
Organic Synthesis
This compound is widely used as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions that are essential for creating novel compounds with desired properties.
Reactions Involving this compound :
- Hydrazone Formation : Used in synthesizing hydrazone derivatives with potential biological activity.
- Coupling Reactions : Acts as a precursor in coupling reactions to form more complex heterocycles .
Applications in Agrochemicals
This compound is also utilized in agrochemicals, particularly as an intermediate in synthesizing herbicides and pesticides. The trifluoromethyl group contributes to the efficacy of these compounds by enhancing their biological activity against pests .
Case Studies and Comparative Analysis
To illustrate the diverse applications of this compound, the following table summarizes its structural analogs and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid hydrazide | Trifluoromethyl group, different position on pyridine | Potentially different biological activity profiles |
| 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | Chlorine substitution on the pyridine ring | Enhanced herbicidal properties due to chlorine |
| 4-(Trifluoromethyl)nicotinic acid hydrazide | Nicotinic structure with a similar functional group | Potential neuroactive properties |
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydrazide group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Trifluoromethyl Positioning : The placement of -CF₃ significantly impacts electronic and steric properties. For example, 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid has reduced hydrazide reactivity compared to the target compound due to the absence of the -NHNH₂ group.
- Functional Group Variation : Ethyl hydrazine carboxylates (e.g., ) serve as intermediates, whereas hydrazides directly enable condensation reactions for hydrazone formation, critical in antimycobacterial applications .
Table 2: Antimicrobial and Antitubercular Activities
Key Observations:
- Hydrazide vs. Hydrazone : Hydrazides (e.g., target compound) are more stable than hydrazones but may require activation for bioactivity. Hydrazones, such as those in , exhibit direct antimicrobial effects due to imine bond formation with microbial targets.
Comparison with Analogous Syntheses:
- Pyridine-2-carboxamides : BAYER’s 4-chloro-N-methyl-2-pyridinecarboxamide uses HCl/dioxane for deprotection, whereas hydrazides require milder conditions to preserve the -NHNH₂ group.
- Thiadiazole Derivatives : Oxamic acid thiohydrazides are condensed with pyridine carboxaldehydes, highlighting divergent pathways for sulfur-containing heterocycles .
Biological Activity
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide is a pyridine derivative known for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, influencing its interactions with biological targets. This article reviews the compound's biological activity, including its mechanism of action, binding affinities, and potential therapeutic applications.
The molecular structure of this compound can be characterized as follows:
- Molecular Formula : C7H6F3N3O2
- Molecular Weight : 227.14 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents due to the lipophilic trifluoromethyl group
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance binding affinity to target proteins compared to non-fluorinated analogs, which is crucial for its pharmacological effects.
Binding Affinity Studies
Studies have shown that this compound exhibits significant binding affinity to several biological targets. For instance, it has been evaluated for its interaction with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). Binding constants for these interactions range from to L mol, indicating strong affinity .
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyridine compounds, including those containing the trifluoromethyl group, exhibited antimicrobial properties against various bacterial strains. For example, certain hydrazides showed lethal effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .
- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, a related compound demonstrated low nanomolar inhibition of lactate dehydrogenase (LDH), which is critical in cancer metabolism .
- Coordination Complexes : The formation of coordination complexes with metals such as zinc has been investigated, revealing that isomeric ligands derived from trifluoromethyl-pyridines can alter biological activity significantly. These complexes showed different binding modes and affinities towards biological macromolecules, impacting their therapeutic potential .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid hydrazide | Trifluoromethyl group, different position | Potentially different biological activity profiles |
| 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | Chlorine substitution on the pyridine ring | Enhanced herbicidal properties due to chlorine |
| 4-(Trifluoromethyl)nicotinic acid hydrazide | Nicotinic structure | Potential neuroactive properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-trifluoromethyl-pyridine-2-carboxylic acid hydrazide, and how is purity confirmed?
- Synthesis :
- Condensation reactions : React pyridine-2-carboxylic acid derivatives with hydrazine hydrate under reflux in ethanol or methanol. For example, substituting nicotinic acid hydrazide with trifluoromethyl groups can yield the target compound .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. Use equimolar ratios of hydrazide and aldehyde precursors under microwave irradiation (e.g., 300 W, 80°C, 5–10 minutes) .
- Purity confirmation :
- IR spectroscopy : Confirm C=O (1635–1500 cm⁻¹), C-N (1565–1500 cm⁻¹), and NH₂/NH (3350–3310 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Identify NHCO protons (δ 8.2 ppm), methyl triplets (δ 0.9 ppm), and trifluoromethyl carbon signals (δ 120–125 ppm) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How does this compound coordinate with transition metals, and what geometries are observed?
- Coordination modes :
- Acts as a bidentate ligand via the carbonyl oxygen (C=O) and hydrazinic nitrogen (N–NH₂), forming neutral complexes with Co(II), Ni(II), and Cu(II) .
- Geometry determination :
- Magnetic susceptibility : Octahedral geometry for Co(II) (µeff = 4.2–4.5 BM) and square planar for Cu(II) (µeff = 1.7–2.1 BM) .
- Solid reflectance spectra : d-d transitions at 550–600 nm (octahedral Co) and 650–700 nm (square planar Cu) .
Q. What in vitro assays are used to screen the bioactivity of this hydrazide?
- Antimicrobial testing :
- Agar diffusion : Measure zone of inhibition (mm) against E. coli and S. aureus at 100–300 µg/mL .
- MIC determination : Use broth dilution (e.g., 96-well plates) with resazurin as a viability indicator .
- Anticonvulsant screening :
- Maximal electroshock (MES) test : Administer 30–300 mg/kg doses to mice; monitor seizure suppression .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the coordination behavior and electronic properties of this hydrazide?
- Computational workflow :
Optimize ligand and metal complex geometries using B3LYP/6-311++G(d,p) basis sets .
Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Simulate IR/NMR spectra for comparison with experimental data .
- Key insights :
Q. How can contradictions in spectral data (e.g., C=N stretching shifts) be resolved?
- Approach :
- Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify hydrogen bonding artifacts .
- Crystallographic validation : Use X-ray diffraction (e.g., Cu Kα radiation, θmax = 79.7°) to confirm bond lengths and angles .
- Dynamic NMR : Detect tautomerization (e.g., keto-enol shifts) causing peak splitting .
Q. What mechanistic insights explain its inhibition of enzymes like myeloperoxidase (MPO)?
- Stepwise inhibition :
Heme displacement : Hydrazide binds MPO-H₂O₂ intermediates, ejecting heme via ester bond cleavage .
Kinetic analysis : Use fluorogenic substrates (e.g., ADHP) to monitor inhibition rates (kobs = 0.1–0.5 s⁻¹) .
- Structure-activity relationships :
- Trifluoromethyl groups enhance lipophilicity, improving membrane permeability for intracellular targets .
Q. What advanced techniques characterize its crystallographic and supramolecular properties?
- Single-crystal X-ray diffraction :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
